molecular formula C13H12FNO B11886488 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

Cat. No.: B11886488
M. Wt: 217.24 g/mol
InChI Key: FFFIYSPRJRDUIJ-UHFFFAOYSA-N
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Description

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fused furoquinoline ring system, which includes a furan ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furoquinoline ring system. For example, the reaction of quinoline derivatives with suitable reagents can lead to the formation of the desired compound through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline but lacks the fused furan ring.

    Furoquinoline: Compounds with a furan ring fused to a quinoline moiety, similar to the target compound.

    Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

9-ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C13H12FNO/c1-2-9-10-5-8(14)3-4-12(10)15-13-7-16-6-11(9)13/h3-5H,2,6-7H2,1H3

InChI Key

FFFIYSPRJRDUIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2COCC2=NC3=C1C=C(C=C3)F

Origin of Product

United States

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